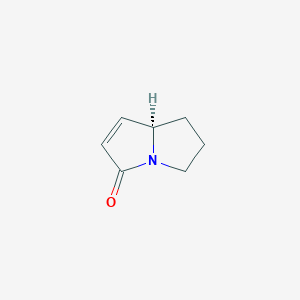
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include coupling, isomerization, and cyclization processes. For instance, a one-pot synthesis method for 1,2,3,5-tetrasubstituted pyrroles has been developed through a coupling-isomerization-Stetter reaction-Paal-Knorr sequence, which demonstrates the complexity and creativity in synthesizing such heterocyclic compounds . Similarly, the synthesis of a rotationally restricted phenolic analogue of RU-24,969, which is a potent and selective functional agonist for the 5-HT1B receptor, showcases the intricate design of molecules to achieve desired biological properties .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by their heterocyclic frameworks, which can adopt various conformations. For example, the tetrahydropyridine ring in one of the synthesized compounds exhibits a flat boat conformation, which can influence its reactivity and interaction with biological targets . The stereochemistry of these molecules, such as the (6R,7aS) configuration in a synthesized tetrahydropyrrolooxazolone derivative, is crucial for their biological activity and is often confirmed by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their heterocyclic structure and functional groups. The presence of substituents such as formyl, methyl, and phenyl groups can lead to a variety of chemical behaviors, including the formation of rotamers and the ability to participate in hydrogen bonding or weak C-H...O contacts . These properties are essential for the compounds' interactions with biological systems and their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, crystallinity, and stability, are determined by their molecular structure and substituents. For example, the presence of a formyl group can lead to the existence of rotamers in solution, which can affect the compound's physical state and its spectroscopic characteristics, as observed in the NMR spectrum . The crystal structures of these compounds can reveal intra- and intermolecular interactions that stabilize their conformation and influence their physical properties .
Aplicaciones Científicas De Investigación
Caspase-3 Inhibition
A series of tetra- and pentasubstituted polyfunctional dihydropyrroles were synthesized to explore their structure-activity relationship as caspase-3 inhibitors, using multicomponent reactions (MCRs). Among the compounds studied, several showed inhibition against caspase-3, suggesting potential applications in developing therapeutic agents targeting caspase-3, a crucial enzyme in apoptosis (Zhu et al., 2012).
Anti-inflammatory Activity
Compounds structurally related to 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, isolated from agarwood of Aquilaria sinensis, demonstrated anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced nitric oxide (NO) release in cells. This suggests potential applications in anti-inflammatory therapies (Yu et al., 2020).
Acetylcholinesterase Inhibition
Tetrahydrochromones isolated from artificial agarwood of Aquilaria sinensis showed inhibitory activity against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's (Liao et al., 2017).
Osteoporosis Treatment
Research identified potent and selective antagonists of the αvβ3 receptor, which exhibited excellent in vitro profiles and promising results in in vivo models of bone turnover. These findings highlight potential applications in the prevention and treatment of osteoporosis (Coleman et al., 2004).
Tetrahydrobiopterin Biosynthesis Regulation
Studies on tetrahydrobiopterin (BH4) biosynthesis, an essential cofactor in the formation of catecholamines, revealed insights into the regulatory mechanisms controlling its tissue levels. This knowledge has implications for understanding and potentially treating diseases associated with BH4 deficiency (Katoh et al., 2002).
Drug Discovery and Design
Research into retinoic acid receptor (RAR) and retinoid X receptor (RXR) selective synthetic retinoids led to the development of compounds with potential applications in cancer therapy and other diseases related to abnormal cell differentiation and proliferation (Dawson & Zhang, 2002).
Propiedades
IUPAC Name |
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBHZCORGROSI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C=CC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R)-5,6,7,8-tetrahydropyrrolizin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



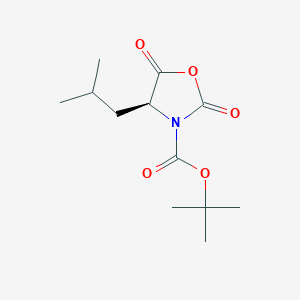
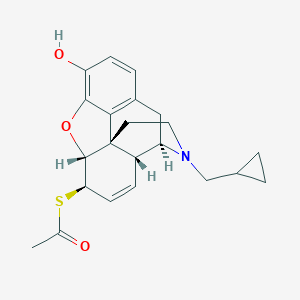
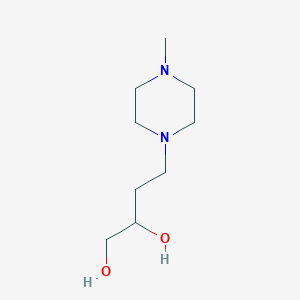
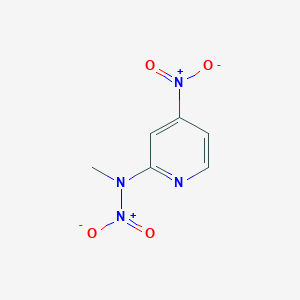
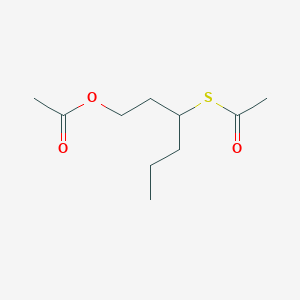
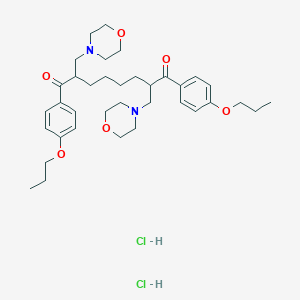
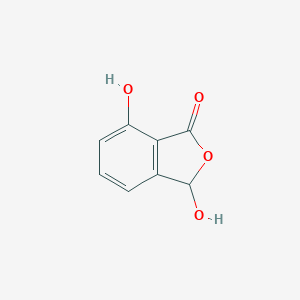
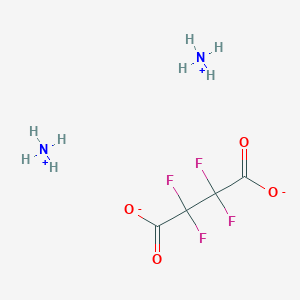
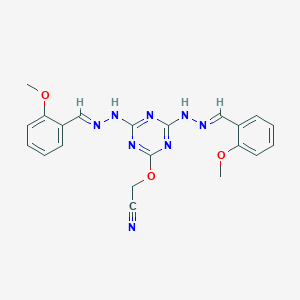
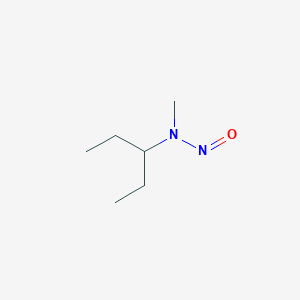
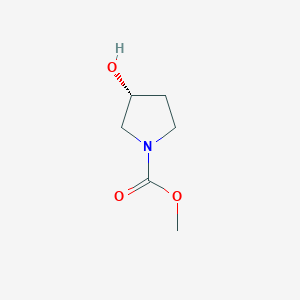
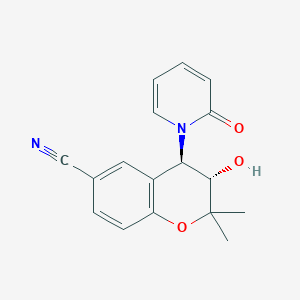
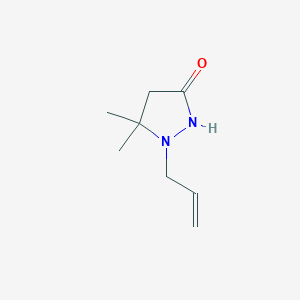
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)